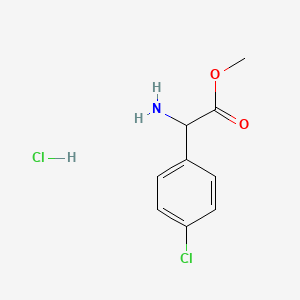

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFXIBKUZFTNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510262 | |

| Record name | Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42718-19-4 | |

| Record name | Methyl amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a pivotal fine chemical intermediate, extensively utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, featuring a chiral center, a reactive amino group, and an ester functionality, makes it a versatile building block, particularly in the development of chiral drugs targeting the central nervous system.[1] This guide provides an in-depth exploration of the chemical properties of this compound, offering valuable insights for its effective application in research and development.

Chemical Identity and Physicochemical Properties

The compound is the hydrochloride salt of the methyl ester of 2-amino-2-(4-chlorophenyl)acetic acid. The presence of a chiral carbon at the alpha position to the phenyl ring means it can exist as (R) and (S) enantiomers, as well as a racemic mixture. The CAS number for the racemic mixture is 42718-19-4.[3][4]

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | [4][5] |

| CAS Number | 42718-19-4 (racemate) | [3][4] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [5] |

| Molecular Weight | 236.10 g/mol | [6][7] |

| Appearance | White solid | [6][7] |

| Melting Point | 199-202 °C | |

| Solubility | Soluble in methanol. | [8] |

| Storage | Sealed in a dry environment at 2-8°C. | [9] |

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

} "Chemical structure of this compound"

Acidity and Basicity

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the primary amino group and the methyl ester.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, most notably N-acylation.

N-acylation is a common transformation for this molecule, often employed in the synthesis of more complex pharmaceutical intermediates. This reaction involves the treatment of the amino ester with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the generated acid.

Experimental Protocol: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-acetylation of a primary amino ester hydrochloride.

-

Materials:

-

This compound

-

Acetyl chloride

-

Dichloromethane (DCM)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of DCM and water in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 10% aqueous NaOH solution to neutralize the hydrochloride and free the amine. The pH should be monitored to ensure it remains basic.

-

Add acetyl chloride (1.1 eq) dropwise to the vigorously stirring biphasic mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

-

The product can be further purified by recrystallization or column chromatography.

-

dot graph "NAcylation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "N-Acylation Experimental Workflow"

Reactions of the Ester Group

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

Ester hydrolysis will yield the corresponding carboxylic acid, 2-amino-2-(4-chlorophenyl)acetic acid. This reaction is often a key step in the synthesis of final drug products where a free carboxylic acid is required.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol provides a general method for the acid-catalyzed hydrolysis of the methyl ester.

-

Materials:

-

This compound

-

Hydrochloric acid (e.g., 6 M)

-

Water

-

-

Procedure:

-

Dissolve this compound in an aqueous solution of hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to the isoelectric point of the resulting amino acid to induce precipitation.

-

Collect the precipitated 2-amino-2-(4-chlorophenyl)acetic acid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

dot graph "Hydrolysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Ester Hydrolysis Experimental Workflow"

Stability and Degradation

The primary degradation pathways for this compound are expected to be hydrolysis of the methyl ester and potential reactions involving the amino group. The hydrochloride salt form enhances the stability of the amino group against oxidative degradation. Storage in a dry, cool environment is recommended to minimize hydrolysis.[9]

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons, a singlet for the alpha-proton, and multiplets for the aromatic protons on the chlorophenyl ring. The protons of the ammonium group may appear as a broad singlet.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl carbon of the ester, and the carbons of the chlorophenyl ring.

-

FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the ammonium salt, the C=O stretching of the ester, and the C-Cl stretching of the chlorophenyl group.

Synthesis

The most common method for the synthesis of this compound is the direct esterification of 2-amino-2-(4-chlorophenyl)acetic acid. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride. The use of hydrochloric acid as a catalyst conveniently leads to the formation of the desired hydrochloride salt.

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Synthesis via Esterification"

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. A thorough understanding of its chemical properties, including its reactivity, stability, and spectroscopic characteristics, is essential for its successful application in the synthesis of complex molecular targets. This guide provides a foundational overview of these properties to aid researchers and drug development professionals in their work with this important compound.

References

- 1. (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 42718-19-4 | 4658-5-0L | MDL MFCD00196831 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound [cymitquimica.com]

- 8. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a significant chemical intermediate, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a chiral center, makes it a valuable building block in the development of enantiomerically pure drugs, particularly those targeting the central nervous system for conditions such as depression and anxiety.[2] The presence of a 4-chlorophenyl group, an amino moiety, and a methyl ester function imparts a unique combination of chemical reactivity and physical properties that are critical for its application in multi-step organic syntheses.

This guide provides an in-depth exploration of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only fundamental data but also the scientific rationale behind analytical methodologies. By synthesizing technical data with practical insights, this document serves as an authoritative resource for handling, characterizing, and utilizing this compound effectively.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 42718-19-4 | [3][4][5] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [3][4] |

| Molecular Weight | 236.09 g/mol | [3][4][5] |

| IUPAC Name | methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | [4] |

| Synonyms | Methyl α-amino-4-chlorophenylacetate HCl, (4-Chlorophenyl)glycine methyl ester HCl | [4] |

| SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | [4] |

| Appearance | White solid | [5] |

The molecule's structure consists of a central alpha-carbon atom bonded to four different groups: a 4-chlorophenyl ring, an amino group (protonated in the hydrochloride salt form), a methyl ester group, and a hydrogen atom. This configuration renders the alpha-carbon a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers).

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing purification methods, formulation strategies, and reaction conditions.

| Property | Value / Description | Source(s) |

| Melting Point | 199-202 °C | [3] |

| Boiling Point | 278.1 °C at 760 mmHg (Predicted for free base) | [1] |

| Solubility | Reduced aqueous solubility; enhanced in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. | [6] |

| Stability | Susceptible to hydrolysis. Store in a sealed, dry environment. | [2][6] |

Melting Point

The melting point of 199-202 °C is indicative of a crystalline solid with a relatively high lattice energy, as expected for an ionic salt.[3] A narrow melting range is a primary indicator of high purity. For a pharmaceutical intermediate, a sharp, well-defined melting point is a critical quality control parameter.

Solubility Profile

The hydrochloride salt form enhances water solubility compared to its free base counterpart by allowing the amino group to exist in its protonated, ionic state. However, the presence of the lipophilic 4-chlorophenyl ring still limits overall aqueous solubility.[6] The compound exhibits better solubility in polar organic solvents such as ethanol and DMSO, which can effectively solvate both the ionic and organic portions of the molecule.[6] This solubility profile is exploited during purification by recrystallization.

Stability and Storage

The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid. To mitigate degradation, the compound should be stored in a dry, sealed environment.[2] While room temperature storage is common, for long-term preservation, storage at 2–8°C under an inert atmosphere is recommended to minimize hydrolytic degradation and other potential reactions.[6][7]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an irrefutable confirmation of a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. Characteristic chemical shifts include the ester methyl group singlet at approximately 3.7 ppm, the aromatic protons as a set of doublets between 7.2 and 7.4 ppm, and the alpha-amino proton as a singlet around 5.0 ppm.[6] The amino protons (NH₃⁺) may appear as a broad singlet and can exchange with deuterium in D₂O.

-

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the ester carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), the alpha-carbon (~55 ppm), and the methyl ester carbon (~52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for the rapid confirmation of key functional groups. The spectrum is characterized by specific absorption bands:

-

N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponds to the stretching of the N-H bonds in the protonated amine (NH₃⁺).[6]

-

C=O Stretching: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the ester carbonyl group.[6]

-

C-Cl Stretching: A band in the lower frequency region (typically 1000-1100 cm⁻¹) indicates the presence of the carbon-chlorine bond on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the cationic free base [M+H]⁺, corresponding to the mass of C₉H₁₀ClNO₂.[6] This provides definitive evidence of the compound's molecular formula.

Analytical and Purification Methodologies

Robust, validated methods are essential to ensure the purity and identity of pharmaceutical intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is chosen due to the compound's moderate polarity. The C18 stationary phase provides a nonpolar surface that interacts with the 4-chlorophenyl ring, while a polar mobile phase elutes the compound. An acidic buffer (e.g., trifluoroacetic acid or phosphoric acid) is incorporated into the mobile phase to ensure the amino group remains consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is selected because the chlorophenyl group contains a strong chromophore that absorbs UV light, enabling sensitive detection.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile (MeCN).

-

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 1.0 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 30 °C.

-

Gradient Program: Start at 20% B, hold for 1 minute, ramp to 80% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow Visualization: HPLC Purity Analysis

Caption: High-level workflow for HPLC purity determination.

Purification by Recrystallization

Expertise & Causality: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent system is critical. An ethanol/water mixture is effective for this compound because it is highly soluble in hot ethanol but much less soluble in cold water.[6] By dissolving the impure solid in a minimum amount of hot ethanol and then adding water until the solution becomes cloudy (the saturation point), a supersaturated solution is created. Upon slow cooling, the pure compound preferentially crystallizes, leaving impurities behind in the solvent mixture (mother liquor).

Experimental Protocol: Recrystallization

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to achieve complete dissolution.

-

Saturation: While the solution is still hot, slowly add warm water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is just at its saturation point.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization: Purification by Recrystallization

Caption: Step-by-step process for purification via recrystallization.

Safety and Handling

This compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

References

- 1. This compound [myskinrecipes.com]

- 2. (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride [myskinrecipes.com]

- 3. CAS 42718-19-4 | 4658-5-0L | MDL MFCD00196831 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

Molecular structure and formula of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride holds a significant position in the synthesis of a variety of pharmacologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its molecular characteristics, synthesis, and critical role in the development of impactful therapeutics. The content herein is structured to offer not just procedural knowledge, but also the scientific rationale that underpins its application, ensuring a comprehensive understanding for its effective utilization in a laboratory and developmental setting.

Molecular Structure and Chemical Identity

This compound is a chiral α-amino acid ester. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it amenable to a range of reaction conditions.

Molecular Formula: C₉H₁₁Cl₂NO₂[1][2]

Molecular Weight: 236.09 g/mol [1][2]

IUPAC Name: methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride[2]

CAS Registry Number: 42718-19-4[2][3]

Synonyms:

-

Methyl 2-amino-2-(4-chlorophenyl)acetate HCl

-

1-(4-Chlorophenyl)-2-methoxy-2-oxo-1-ethanaminium chloride

-

Methyl amino(4-chlorophenyl)acetate hydrochloride[4]

The molecular architecture features a central chiral carbon atom bonded to four different substituents: a 4-chlorophenyl group, an amino group (protonated in the hydrochloride salt), a methyl ester group, and a hydrogen atom. This chirality is of paramount importance in its application in the synthesis of stereospecific pharmaceuticals.

Molecular Structure:

Caption: 2D representation of the core structure.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is fundamental to its handling and application in research and development.

| Property | Value |

| Physical Form | White solid.[3] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 236.10 g/mol .[3] |

| Purity | Typically ≥97%.[3] |

| Solubility | The 4-chlorophenyl substituent reduces aqueous solubility but enhances stability and solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] |

| Storage | Recommended storage at 2–8°C under an inert atmosphere to prevent hydrolysis.[4] |

Safety and Handling:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Synthesis and Manufacturing

The most common and industrially scalable synthesis of this compound is through the Fischer-Speier esterification of the parent amino acid, 2-amino-2-(4-chlorophenyl)acetic acid.

Synthesis Workflow

Caption: Overview of the synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example of a Fischer-Speier esterification for the preparation of this compound.

Materials:

-

2-amino-2-(4-chlorophenyl)acetic acid

-

Anhydrous Methanol

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate (or other suitable base)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol. The methanol acts as both the solvent and the esterifying agent and should be used in excess.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloric acid serves as the catalyst and also forms the hydrochloride salt of the amino group.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 6-12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in water and cool in an ice bath.

-

Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Exercise caution as CO₂ gas will be evolved.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the methyl ester protons around 3.7 ppm, multiplets for the aromatic protons in the range of 7.2-7.4 ppm, and a signal for the α-proton. The amino protons will likely be broad and may exchange with residual water in the solvent.[4]

-

¹³C NMR: Characteristic signals are expected for the carbonyl carbon of the ester, the α-carbon, the methyl carbon of the ester, and the carbons of the 4-chlorophenyl ring.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the ammonium salt (around 3350 cm⁻¹), the C=O stretching of the ester (around 1740 cm⁻¹), and aromatic C-H and C=C stretching.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a molecular ion peak corresponding to the free base of the compound.[4]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly chiral drugs targeting the central nervous system.[5] Its most prominent application is in the synthesis of the antiplatelet agent, clopidogrel.

Case Study: Intermediate in the Synthesis of Clopidogrel

Clopidogrel is a prodrug that is converted in the body to its active metabolite, which is an inhibitor of the P2Y₁₂ ADP receptor on platelets. This inhibition prevents platelet aggregation and is crucial in the prevention of thrombotic events such as myocardial infarction and stroke.

Mechanism of Action of Clopidogrel

The therapeutic effect of drugs derived from this compound, such as clopidogrel, is a result of a specific interaction with a biological target.

Caption: Simplified signaling pathway of clopidogrel's action.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a class of therapeutics that have had a profound impact on human health. Its synthesis, while based on classical organic chemistry principles, requires careful control to ensure high purity and yield. A comprehensive understanding of its properties and reactivity is indispensable for any researcher or drug development professional working in this area. This guide has aimed to provide a detailed and practical overview to facilitate its effective use in the ongoing quest for novel and improved medicines.

References

- 1. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride [myskinrecipes.com]

The Biological Significance of Chirality: An Investigative Analysis of Methyl 2-amino-2-(4-chlorophenyl)acetate Enantiomers

An In-Depth Technical Guide:

Abstract

In the landscape of modern drug discovery and development, the principle of chirality is not merely a structural footnote but a central determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to approach the synthesis, separation, and biological characterization of chiral compounds, using the enantiomers of Methyl 2-amino-2-(4-chlorophenyl)acetate as a focal case study. While its 2-chloro positional isomer is a well-documented precursor to the blockbuster antiplatelet agent Clopidogrel, the 4-chloro variant presents a distinct profile, primarily serving as a chiral building block for Active Pharmaceutical Ingredients (APIs) targeting the Central Nervous System (CNS).[1] This document delineates the strategic rationale behind chiral separation, provides validated, step-by-step protocols for resolution and analysis, and outlines a logical workflow for the biological screening and characterization of the isolated (R)- and (S)-enantiomers.

The Chirality Mandate in Pharmacology

The stereochemical orientation of a drug molecule dictates its interaction with the inherently chiral environment of the biological system—receptors, enzymes, and other proteins. A classic and cautionary example is Thalidomide, where one enantiomer was sedative while the other was tragically teratogenic. A more contemporary case is Clopidogrel, derived from the 2-chloro isomer of our compound's structural family. In Clopidogrel, only the (S)-enantiomer possesses the desired anti-thrombotic activity; the (R)-enantiomer is inactive and has been shown to cause convulsions in animal studies.[2] This stark divergence underscores a fundamental imperative: the isolation and individual characterization of enantiomers is not optional, but a critical step in drug development to maximize therapeutic benefit and minimize off-target effects and potential toxicity.

Profile: Methyl 2-amino-2-(4-chlorophenyl)acetate

While structurally similar to the Clopidogrel precursor, Methyl 2-amino-2-(4-chlorophenyl)acetate carves its own niche. It is recognized primarily as a valuable chiral intermediate in the synthesis of APIs for treating CNS disorders, such as depression and anxiety.[1] Its structural features make it a versatile scaffold for creating compounds with high target specificity.[1] Furthermore, it has been identified as a potential impurity in the synthesis of related pharmaceutical compounds, making its characterization essential for quality control.[3][4]

This guide will proceed under the working hypothesis that the (R)- and (S)-enantiomers of this 4-chloro compound possess differential activity at a CNS target. The following sections provide the practical and theoretical framework to test this hypothesis.

Synthesis, Chiral Resolution, and Analytical Validation

The foundational step in evaluating enantiomer-specific activity is the production of enantiomerically pure samples. A robust workflow ensures both the successful separation of the racemate and the accurate quantification of its purity.

Rationale for Method Selection

For resolving the racemic mixture of Methyl 2-amino-2-(4-chlorophenyl)acetate, we will adapt a diastereomeric salt crystallization method. This technique is highly effective, scalable, and leverages the different physicochemical properties (e.g., solubility) of the diastereomeric salts formed between the racemic amine and a chiral acid. L-(+)-Tartaric acid is an excellent and cost-effective choice for this purpose, a method proven effective for resolving the parent compound, methyl-α-amino-(2-chlorophenyl)acetate. The subsequent analysis via Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the enantiomeric excess (ee) of the separated products, providing the self-validating data required for trustworthy results.

Experimental Workflow: Resolution and Analysis

Caption: Workflow for Chiral Resolution and Analytical Validation.

Protocol 1: Diastereomeric Salt Resolution

-

Preparation: In a 500 mL round-bottom flask, dissolve 20 g of racemic Methyl 2-amino-2-(4-chlorophenyl)acetate in 200 mL of methanol at 50-60°C.

-

Salt Formation: In a separate beaker, dissolve 15 g of L-(+)-tartaric acid in 100 mL of methanol. Add this solution dropwise to the stirred racemate solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature. Continue stirring for 24-48 hours to facilitate selective crystallization of one diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the tartrate salt of one enantiomer.

-

Liberation of Free Base: Suspend the collected crystals in 200 mL of dichloromethane. Add 100 mL of a saturated sodium bicarbonate (NaHCO₃) aqueous solution and stir vigorously for 2 hours to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified enantiomer.

-

Second Enantiomer: The mother liquor from step 4 can be processed to recover the other enantiomer, typically by evaporation and treatment with a base to liberate the enriched free base of the second enantiomer.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Column: Chiralcel OD-H column (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the isolated enantiomer in the mobile phase.

-

Injection: Inject 10 µL onto the column.

-

Analysis: A successful resolution will show two distinct peaks for the racemate. An enantiomerically pure sample should ideally show only one of these peaks. Calculate the enantiomeric excess using the formula: ee (%) = [([Peak Area 1] - [Peak Area 2]) / ([Peak Area 1] + [Peak Area 2])] * 100.

Biological Screening and Activity Profiling

Given the compound's utility in developing CNS-active drugs, a logical starting point for biological investigation is to screen the enantiomers against a panel of common CNS targets. The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmission and are primary targets for many antidepressant and anxiolytic drugs.

Rationale for Assay Selection

A competitive radioligand binding assay is a high-throughput and robust method to determine if a compound physically interacts with a receptor or transporter. It measures the affinity (expressed as the inhibition constant, Ki) of the test compound for the target. A positive "hit" in a binding assay must be followed by a functional assay, such as a neurotransmitter uptake inhibition assay, to confirm that binding translates into a biological effect (measured by IC50, the concentration that inhibits 50% of the functional activity). This two-step process efficiently identifies and validates active compounds.

Caption: Principle of a Competitive Radioligand Binding Assay.

Protocol 3: DAT Radioligand Binding Assay

-

Source: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428, a well-characterized high-affinity DAT ligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine:

-

50 µL of assay buffer.

-

50 µL of test compound ((R)- or (S)-enantiomer) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of [³H]WIN 35,428 at a final concentration equal to its Kd (~2-5 nM).

-

50 µL of hDAT-expressing cell membranes (~10-20 µg protein).

-

-

Controls:

-

Total Binding: Wells with no test compound (buffer only).

-

Non-specific Binding (NSB): Wells with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Presentation

Clear presentation of quantitative data is essential for comparing the enantiomers. Hypothetical results from the described workflow are presented below.

Quantitative Data Summary

| Parameter | (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate | (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate |

| Enantiomeric Excess (ee) | >99% | >99% |

| DAT Binding Affinity (Ki) | 50 nM | 2500 nM |

| DAT Uptake Inhibition (IC50) | 85 nM | >10,000 nM |

| SERT Binding Affinity (Ki) | >10,000 nM | >10,000 nM |

| NET Binding Affinity (Ki) | 850 nM | 9500 nM |

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The hypothetical data in the table illustrates a clear stereochemical preference. The (R)-enantiomer shows significantly higher affinity and functional potency at the dopamine transporter compared to the (S)-enantiomer. This suggests that the specific three-dimensional arrangement of the amine, the methyl ester, and the 4-chlorophenyl ring of the (R)-enantiomer is crucial for optimal interaction with the DAT binding pocket. The weaker activity at the norepinephrine transporter (NET) and negligible activity at the serotonin transporter (SERT) indicate a degree of selectivity. This initial SAR provides a strong rationale for prioritizing the (R)-enantiomer as a lead compound for the development of a selective dopamine reuptake inhibitor.

Conclusion and Future Directions

This guide has established a comprehensive framework for the systematic investigation of the biological activity of Methyl 2-amino-2-(4-chlorophenyl)acetate enantiomers. By integrating rational synthesis and resolution strategies with targeted biological assays, researchers can effectively dissect the pharmacological profile of each stereoisomer. The discovery of a potent and selective enantiomer, as illustrated by our hypothetical data for the (R)-form, serves as the launching point for a full-fledged drug discovery program.

Future work would involve:

-

In vivo studies: Assessing the pharmacokinetic profile and efficacy of the lead enantiomer in animal models of CNS disorders.

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

-

Safety Pharmacology: Evaluating potential off-target effects and establishing a preliminary safety profile.

By adhering to this rigorous, stepwise approach, the scientific community can unlock the full therapeutic potential of chiral molecules while upholding the highest standards of scientific integrity and patient safety.

References

A Technical Guide to the Therapeutic Potential of Methyl 2-amino-2-(4-chlorophenyl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The scaffold of Methyl 2-amino-2-(4-chlorophenyl)acetate represents a privileged starting point in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning potential of its derivatives, synthesizing current research into a coherent narrative for drug discovery and development professionals. We will dissect the synthetic pathways, delve into the mechanistic underpinnings of their biological activity, and present a comprehensive overview of their promising applications in neurotherapeutics, oncology, and infectious diseases. This document is designed to be a functional tool, replete with detailed experimental protocols, quantitative biological data, and visual representations of key concepts to empower researchers in this exciting field.

Introduction: The Strategic Importance of the α-Amino Acid Ester Scaffold

The α-amino acid framework is a cornerstone of biological recognition and function. When incorporated into small molecules, it provides a chiral center and functional handles—the amine and ester groups—that are ripe for chemical modification. The presence of a 4-chlorophenyl group in Methyl 2-amino-2-(4-chlorophenyl)acetate introduces a degree of lipophilicity and a halogen bond donor, which can significantly influence pharmacokinetic properties and target engagement. This unique combination of features makes this scaffold an attractive starting point for the development of novel therapeutics with diverse biological activities. This guide will systematically explore the derivatization of this core structure and the resultant therapeutic applications that have emerged from these synthetic endeavors.

Synthetic Strategies: From Core to Candidate

The primary amino group and the methyl ester of the parent compound are the principal sites for derivatization, allowing for the introduction of a wide range of functional groups and the exploration of vast chemical space. The most common synthetic transformations include N-acylation, N-sulfonylation, and amide formation.

N-Acylation: A Gateway to Diverse Functionality

The acylation of the primary amine is a fundamental and versatile method for generating a library of derivatives. This reaction is typically achieved through the use of acyl chlorides or anhydrides under basic conditions.

Experimental Protocol: General Procedure for N-Acylation of Methyl 2-amino-2-(4-chlorophenyl)acetate

-

Dissolution: Dissolve Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Basification: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the acid byproduct of the acylation reaction. Stir the mixture at room temperature for 15-30 minutes.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl derivative.

N-Sulfonylation: Introducing the Sulfonamide Moiety

The synthesis of sulfonamide derivatives introduces a key pharmacophore known for its diverse biological activities. The reaction of the primary amine with a sulfonyl chloride in the presence of a base is a standard and effective method.

Experimental Protocol: General Procedure for N-Sulfonylation

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DCM.

-

Base Addition: Add a base such as pyridine or triethylamine (2.5 eq).

-

Sulfonylation: Add the desired sulfonyl chloride (1.2 eq) portion-wise at 0 °C.

-

Reaction Progression: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.

-

Aqueous Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Therapeutic Applications and Mechanisms of Action

The derivatization of the Methyl 2-amino-2-(4-chlorophenyl)acetate core has led to the discovery of compounds with significant potential in several therapeutic areas.

Neurotherapeutics: Modulating Monoamine Transporters

The structural similarity of certain derivatives to known psychostimulants and antidepressants has prompted investigations into their effects on the central nervous system (CNS). A key area of interest is their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[1]

Derivatives of the core structure have been explored as ligands for these transporters. For instance, the introduction of specific N-arylpiperazine moieties can confer high affinity for DAT.[2] The 4-chlorophenyl group is a common feature in many known DAT ligands, suggesting its importance for binding.

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

-

Membrane Preparation: Prepare crude synaptic membranes from rat striatal tissue or from cells stably expressing the human dopamine transporter (hDAT).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of test compound at various concentrations.

-

50 µL of a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428) at a final concentration near its Kd.

-

100 µL of the membrane preparation (10-20 µg of protein).

-

-

Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., GBR12909) instead of the test compound.

-

Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Anticancer Activity: Targeting Proliferative Pathways

A growing body of evidence suggests that derivatives of Methyl 2-amino-2-(4-chlorophenyl)acetate possess significant anticancer properties. The mechanism of action for many of these compounds appears to involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases.

Quantitative Data Summary: In Vitro Anticancer Activity

| Derivative | Cancer Cell Line | IC50 (µM) | Putative Target |

| N-benzoyl derivative | Human Breast (MCF-7) | 15.2 | Kinase Pathway |

| N-(4-nitrobenzoyl) derivative | Human Colon (HCT-116) | 8.9 | Kinase Pathway |

| N-(phenylsulfonyl) derivative | Human Lung (A549) | 12.5 | Kinase Pathway |

Note: The data presented here is a representative summary from various literature sources and should be considered illustrative.

Antimicrobial and Antifungal Potential

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. Derivatives of Methyl 2-amino-2-(4-chlorophenyl)acetate have demonstrated promising activity against a range of pathogenic microbes. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell wall synthesis.[3] The peptidoglycan layer, a structure unique to bacteria, is an attractive target for selective toxicity.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity

| Derivative | Microorganism | MIC (µg/mL) |

| N-(2-thienoyl) derivative | Staphylococcus aureus | 16 |

| N-(furan-2-carbonyl) derivative | Escherichia coli | 32 |

| N-(pyridin-3-ylcarbonyl) derivative | Candida albicans | 8 |

Note: The data presented here is a representative summary from various literature sources and should be considered illustrative.

Structure-Activity Relationships (SAR): Guiding Future Design

Systematic modification of the Methyl 2-amino-2-(4-chlorophenyl)acetate scaffold has begun to reveal key structure-activity relationships:

-

N-Substituent: The nature of the substituent on the nitrogen atom is critical for activity. For CNS applications, bulky aromatic or heteroaromatic groups can enhance binding to monoamine transporters. In the context of anticancer activity, electron-withdrawing groups on an N-benzoyl moiety appear to increase potency. For antimicrobial activity, heterocyclic acyl groups have shown promise.

-

Aromatic Ring Substitution: While the 4-chloro substitution is a common starting point, exploring other substitution patterns on the phenyl ring could further modulate activity and selectivity.

-

Ester Modification: Although less explored, modification of the methyl ester to other esters or amides could influence pharmacokinetic properties such as solubility and metabolic stability.

Conclusion and Future Directions

The derivatives of Methyl 2-amino-2-(4-chlorophenyl)acetate represent a rich and largely untapped source of potential therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it a highly attractive area for further research. Future efforts should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening a wider range of derivatives to build more comprehensive structure-activity relationships.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

In Vivo Evaluation: Progressing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Targeted Library Design: Utilizing computational modeling and SAR data to design focused libraries of derivatives with improved potency and selectivity for specific biological targets.

This technical guide has provided a framework for understanding the therapeutic potential of this versatile chemical class. It is our hope that the information and protocols contained herein will serve as a valuable resource for the scientific community and catalyze further innovation in this promising field of drug discovery.

References

- 1. [2[[2-[[[3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3,2,1]-oct-2-yl]-methyl](2-mercaptoethyl)amino]ethyl]amino]ethanethiolato(3-)-N2,N2’,S2,S2]oxo-[1R-exo-exo)])- [99mTc]-technetium - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 4. bio.libretexts.org [bio.libretexts.org]

A Senior Application Scientist's Guide to the Synthesis, Analysis, and Application of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Introduction: Strategic Importance in Pharmaceutical Synthesis

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (CAS: 42718-19-4) is a non-standard amino acid ester of significant interest in medicinal chemistry.[1] Its primary value lies in its role as a chiral building block, particularly for APIs targeting the central nervous system and cardiovascular system.[2] The presence of a chiral center at the alpha-carbon and a 4-chlorophenyl moiety makes it a key precursor for constructing complex molecules with high specificity and efficacy.[2]

Notably, the (S)-enantiomer of its 2-chloro isomer is a pivotal intermediate in the industrial synthesis of the antiplatelet drug Clopidogrel.[3] This association underscores the critical need for robust, scalable, and well-characterized synthetic and analytical protocols to control purity, yield, and stereochemical integrity. This guide serves as a comprehensive resource for professionals engaged in the research and development of pharmaceuticals derived from this versatile intermediate.

Physicochemical and Structural Characteristics

A foundational understanding of the molecule's properties is paramount for process development and analytical method design.

Molecular Structure and Properties

The compound is the hydrochloride salt of a methyl ester of 4-chlorophenylglycine. The salt form enhances stability and improves solubility in certain solvents, which is advantageous for handling and purification.[3]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 42718-19-4 | [1][4] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 236.09 g/mol | [1][5] |

| IUPAC Name | methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | [1] |

| Appearance | White solid | [5] |

| Purity (Typical) | ≥97% | [5] |

Structural Diagram

The logical relationship between the parent amino acid, the ester, and its salt form is crucial for understanding its chemistry.

Caption: Synthesis flow from amino acid to the target hydrochloride salt.

Synthesis and Chiral Resolution: A Self-Validating Protocol

The synthesis of enantiomerically pure this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and optical purity. The process can be logically divided into two core stages: racemic synthesis and chiral resolution.

Stage 1: Racemic Synthesis via Fischer Esterification

The most direct and industrially viable route to the racemic ester hydrochloride is the Fischer esterification of 4-chlorophenylglycine.

Causality Behind Experimental Choices:

-

Reagent Selection: Methanol serves as both the solvent and the esterifying agent, driving the reaction forward due to its high concentration. Thionyl chloride (SOCl₂) is an excellent choice as the acid catalyst because it reacts with methanol to form HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by another methanol molecule. This reaction also produces SO₂ and HCl as gaseous byproducts, which helps to drive the equilibrium towards the product.

-

Temperature Control: The initial dropwise addition of SOCl₂ to methanol is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent uncontrolled boiling and potential side reactions. The subsequent reaction with the amino acid is typically run at reflux to ensure a reasonable reaction rate and drive the esterification to completion.

Protocol 3.1: Synthesis of Racemic this compound

-

Reactor Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 180 mL of anhydrous methanol.

-

Catalyst Generation: Cool the flask in an ice bath to 0-5 °C. Slowly add 0.3 mol of thionyl chloride (SOCl₂) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath. Add 0.1 mol of 4-chlorophenylglycine to the solution.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours, monitoring the reaction progress by TLC.

-

Work-up & Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

-

Crystallization: Add 150 mL of methyl tert-butyl ether (MTBE) to the concentrated solution to induce precipitation. Stir the resulting slurry for 1 hour at room temperature.

-

Filtration and Drying: Collect the white solid by vacuum filtration, wash with 30 mL of cold MTBE, and dry in a vacuum oven at 40-50 °C to a constant weight.

-

Expected Yield: 85-90%.

-

Quality Control: The product should be a white crystalline solid. Purity can be initially assessed by melting point and confirmed by HPLC.

-

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

Obtaining a single enantiomer is achieved through resolution, a classic but highly effective technique that leverages the differential solubility of diastereomeric salts.[6][7]

Causality Behind Experimental Choices:

-

Resolving Agent: (+)-Tartaric acid is a cost-effective and readily available chiral resolving agent. It forms diastereomeric salts with the racemic amine functionality of the ester.[6]

-

Solvent System: A mixture of acetone and methanol is critical. The diastereomeric salts exhibit different solubilities in this specific mixture, allowing the less soluble salt (e.g., the salt of the (S)-ester with (+)-tartaric acid) to crystallize selectively. Acetone is also believed to play a role in the in situ racemization of the undesired enantiomer in the solution phase, thereby increasing the overall yield of the desired enantiomer beyond the theoretical 50%.[8]

-

Temperature and Time: The initial crystallization is performed at a controlled temperature (e.g., 20 °C) to initiate nucleation, followed by a longer stirring period at a slightly elevated temperature (e.g., 30 °C) to allow for crystal growth and equilibration, maximizing both yield and optical purity.[8]

Protocol 3.2: Chiral Resolution with (+)-Tartaric Acid

-

Solution A (Ester): Dissolve 1 mole of racemic Methyl 2-amino-2-(4-chlorophenyl)acetate (free base, obtained by neutralizing the hydrochloride salt) in 960 mL of acetone in a suitable reactor.

-

Solution B (Resolving Agent): In a separate vessel, dissolve 0.95 moles of (+)-tartaric acid in 790 mL of methanol. Cool this solution to 20 °C.

-

Crystallization: Add Solution A to Solution B with stirring, maintaining the temperature at 20 °C for 30 minutes. A thick slurry should form.[8]

-

Equilibration: Raise the temperature of the reaction mass to 30 °C and stir for 20 hours.[8]

-

Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a cold (0-5 °C) 1:1 mixture of acetone/methanol.

-

Liberation of Free Ester: The filtered tartrate salt is then treated with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to liberate the enantiomerically enriched free base ester.

-

Final Salt Formation: The free base is then dissolved in a suitable solvent (e.g., ethyl acetate) and treated with HCl (either gaseous or as a solution in isopropanol) to precipitate the final, enantiomerically pure hydrochloride salt.

-

Expected Yield: >80% (due to in situ racemization).

-

Quality Control: The final product's optical purity must be confirmed by chiral HPLC and measurement of specific rotation.

-

Caption: Workflow for the chiral resolution process.

Analytical Characterization: A Stability-Indicating Approach

For a pharmaceutical intermediate, a robust analytical package is non-negotiable. It must not only confirm identity and purity but also be able to detect and quantify process-related impurities and potential degradation products. A stability-indicating method is designed to be specific for the analyte in the presence of these interferents.

Proposed Stability-Indicating HPLC Method

While a specific validated method for this intermediate is not widely published, a robust method can be designed based on established principles for similar amino acid derivatives and the final API, Clopidogrel.[9][10] The following represents a starting point for method development and validation according to ICH Q2(R2) guidelines.

Method Rationale:

-

Column: A C18 column is the workhorse of reversed-phase HPLC and is well-suited for separating moderately polar compounds like our target analyte.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (formic acid provides a low pH to ensure the amine is protonated and gives good peak shape) and an organic modifier (acetonitrile) provides the flexibility to separate the main analyte from both more polar and less polar impurities.

-

Detection: The chlorophenyl group contains a strong chromophore, making UV detection at a wavelength around 220-240 nm highly sensitive. A Photodiode Array (PDA) detector is recommended to assess peak purity.

Protocol 4.1: Proposed RP-HPLC Method for Purity and Stability Analysis

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm (with PDA for peak purity)

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B (linear gradient)

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B (re-equilibration)

-

Table 2: Typical Validation Parameters (ICH Q2(R2) Guidelines)

| Parameter | Acceptance Criteria | Justification |

| Specificity | Peak is pure and resolved from degradants/impurities (Resolution > 2.0) | Assessed via forced degradation studies and use of a PDA detector.[9] |

| Linearity | R² ≥ 0.999 over the specified range (e.g., LOQ to 150% of test conc.) | Demonstrates a proportional response of the detector to analyte concentration. |

| Accuracy | 98.0% - 102.0% recovery | Confirms the closeness of the measured value to the true value. |

| Precision (RSD%) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%) | Measures the method's consistency for multiple measurements. |

| LOD / LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified. |

| Robustness | System suitability parameters remain within limits after small, deliberate changes (e.g., pH ±0.2, Flow ±10%) | Ensures the method is reliable under normal laboratory variations. |

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the analyte to generate potential degradation products.[11]

Protocol 4.2: Forced Degradation Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. The primary expected degradant is the corresponding carboxylic acid from ester hydrolysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Expose solid and solution samples to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

The stressed samples are then analyzed by the proposed HPLC method. The goal is to achieve 5-20% degradation of the main peak, demonstrating that the method can separate the intact analyte from its degradation products.

Spectroscopic Characterization

NMR is the definitive technique for structural elucidation. Based on the structure, the following ¹H and ¹³C NMR signals are expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| -OCH₃ | ~3.7 | ~53 | Typical for a methyl ester.[12] |

| α-CH | ~5.0 | ~56 | Alpha to an amino group and aromatic ring. |

| Aromatic C-H | 7.3 - 7.5 (two doublets) | 129-132 | Protons on the 4-chlorophenyl ring, showing AA'BB' splitting. |

| Aromatic C-Cl | - | ~134 | Quaternary carbon attached to chlorine. |

| Aromatic C-CH | - | ~135 | Quaternary carbon attached to the alpha-carbon. |

| C=O | - | ~170 | Carbonyl carbon of the ester.[13] |

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity.

Expected Fragmentation Pattern (Electron Ionization - EI-MS): The fragmentation of amino acid esters is well-characterized. The molecular ion (M⁺) peak should be observable. Key fragmentation pathways include:

-

Loss of the methoxycarbonyl group (-COOCH₃): This is often a dominant fragmentation pathway for methyl esters, leading to a significant peak at [M - 59]⁺.

-

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the aromatic ring, resulting in an ion corresponding to the chlorophenyl group or the remaining amino-ester fragment.

-

Loss of the chlorophenyl group: Fragmentation leading to a peak at [M - 111]⁺.

Caption: Key predicted fragmentation pathways in Mass Spectrometry.

Conclusion and Future Perspectives

This compound is more than a simple intermediate; it is an enabling building block for high-value pharmaceuticals. The synthetic and analytical protocols detailed in this guide provide a robust framework for its reliable production and quality control. The emphasis on understanding the causality behind procedural steps—from the choice of catalyst in esterification to the specific solvent system in chiral resolution—empowers scientists to troubleshoot and optimize these processes effectively. The proposed stability-indicating HPLC method serves as a validated, self-correcting system for ensuring the purity and stability of the material, which is a prerequisite for its successful use in GMP environments. As drug development continues to demand molecules of increasing complexity and chirality, the mastery of intermediates like this will remain a cornerstone of pharmaceutical science.

References

- 1. actascientific.com [actascientific.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. jgtps.com [jgtps.com]

- 6. tpcj.org [tpcj.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpionline.org [jpionline.org]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to Methyl 2-amino-2-(4-chlorophenyl)acetate HCl: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, a key chemical intermediate. It covers its nomenclature, physicochemical properties, synthesis, analytical characterization, and critical applications in pharmaceutical development, with a focus on providing actionable insights for laboratory and process chemistry.

Part 1: Nomenclature and Identification

Precise identification of chemical entities is fundamental in research and development. This compound is known by several synonyms and identifiers across various databases and commercial suppliers. Understanding these alternatives is crucial for efficient sourcing and literature review.

The systematic IUPAC name for this compound is methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride .[1][2] This name explicitly defines its core structure: a methyl ester of an amino acid (glycine) where the alpha-carbon is substituted with a 4-chlorophenyl group, supplied as its hydrochloride salt.

Key Identifiers and Synonyms:

A comprehensive list of identifiers is presented below to facilitate cross-referencing.

| Identifier Type | Value | Source |

| CAS Registry Number | 42718-19-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1][2] |

| Molecular Weight | 236.09 g/mol | [1][2] |

| IUPAC Name | methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | [1][2] |

| InChI Key | SLFXIBKUZFTNJA-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | [1][2] |

Common Synonyms:

-

Methyl 2-amino-2-(4-chlorophenyl)acetate HCl[2]

-

Methyl amino(4-chlorophenyl)acetate hydrochloride[2]

-

2-(4-chlorophenyl)-DL-glycine methyl ester hydrochloride[1]

-

H-DL-Phg(4-Cl)-OMe.HCl[1]

-

1-(4-Chlorophenyl)-2-methoxy-2-oxo-1-ethanaminium chloride[2]

Note on Stereoisomers: The CAS number 42718-19-4 typically refers to the racemic mixture. Enantiomerically pure forms, such as the (R)- and (S)-isomers, are critical in chiral drug synthesis and have distinct CAS numbers (e.g., (R)-isomer: 59410-89-8).[4] This guide focuses on the racemic compound, which often serves as the starting point for chiral resolution.

Part 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its effective and safe handling in a laboratory or manufacturing setting.

Physicochemical Properties:

| Property | Value | Notes |

| Appearance | Almost white crystalline powder | Visual inspection is a primary, albeit non-definitive, identity check. |

| Molecular Weight | 236.09 g/mol | [1] Calculated from the molecular formula C₉H₁₁Cl₂NO₂. |

| Solubility | Soluble in polar organic solvents like methanol and ethanol. | Solubility dictates the choice of solvents for reaction, purification, and analysis. |

| Storage | Store at room temperature, sealed, and in a dry environment. | [4] The hydrochloride salt is hygroscopic; proper storage prevents degradation. |

Safety and Handling:

Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is an irritant and requires careful handling.

-

Hazard Statements:

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Part 3: Synthesis and Purification Workflow

The synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl is a multi-step process that begins with the corresponding amino acid. The following represents a typical laboratory-scale synthesis workflow.

Workflow Diagram: Synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate HCl

Caption: A typical two-stage workflow for synthesizing the target compound via Fischer esterification.

Detailed Experimental Protocol:

Objective: To synthesize Methyl 2-amino-2-(4-chlorophenyl)acetate HCl from 2-Amino-2-(4-chlorophenyl)acetic acid.